An In-depth Technical Guide to cis-2-tert-Butylcyclohexanol: Structure, Properties, and Analysis
An In-depth Technical Guide to cis-2-tert-Butylcyclohexanol: Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cis-2-tert-Butylcyclohexanol, a significant cyclic alcohol in organic synthesis and fragrance chemistry. This document details its chemical structure, physicochemical properties, synthesis, conformational analysis, and spectroscopic characterization.
Chemical Structure and Properties
cis-2-tert-Butylcyclohexanol is a substituted cyclohexanol (B46403) characterized by the cis orientation of the hydroxyl (-OH) and tert-butyl groups on the cyclohexane (B81311) ring. The bulky tert-butyl group plays a crucial role in dictating the molecule's conformational preference and reactivity.
Table 1: Physicochemical Properties of cis-2-tert-Butylcyclohexanol
| Property | Value | Source |
| IUPAC Name | cis-2-(2-methylpropan-2-yl)cyclohexan-1-ol | N/A |
| CAS Number | 7214-18-8 | |
| Molecular Formula | C₁₀H₂₀O | |
| Molecular Weight | 156.27 g/mol | |
| Appearance | White crystalline flakes and powder | |
| Boiling Point | 213 °C at 101.325 kPa | |
| Density | 0.911 g/cm³ at 20.1 °C | |
| Solubility | Limited solubility in water; soluble in organic solvents. |
Synthesis of cis-2-tert-Butylcyclohexanol
The primary industrial synthesis of cis-2-tert-Butylcyclohexanol involves the catalytic hydrogenation of 2-tert-butylphenol (B146161). This process typically yields a mixture of cis and trans isomers, with the cis isomer being the major product under specific catalytic conditions.
Caption: Synthetic workflow for cis-2-tert-Butylcyclohexanol.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a representative laboratory-scale synthesis of cis-2-tert-Butylcyclohexanol via the hydrogenation of 2-tert-butylphenol.
Materials:
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2-tert-butylphenol
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Raney Nickel (or another suitable hydrogenation catalyst, e.g., Rhodium on Carbon)
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Ethanol (or other suitable solvent)
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Hydrogen gas
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High-pressure autoclave or a Parr hydrogenator
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Standard laboratory glassware for filtration and distillation
Procedure:
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In a high-pressure autoclave, dissolve 2-tert-butylphenol in ethanol.
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Carefully add a catalytic amount of Raney Nickel to the solution.
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Seal the autoclave and purge it with nitrogen gas, followed by hydrogen gas.
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Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 atm).
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Heat the reaction mixture to a specified temperature (e.g., 100-150 °C) with constant stirring.
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Maintain the reaction conditions for a set period (e.g., 6-12 hours) or until hydrogen uptake ceases.
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After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
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Filter the reaction mixture to remove the catalyst.
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Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
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The resulting crude product, a mixture of cis and trans isomers, can be purified by fractional distillation or column chromatography to isolate the cis-2-tert-Butylcyclohexanol.
Conformational Analysis
The conformational preference of cis-2-tert-Butylcyclohexanol is dominated by the large steric bulk of the tert-butyl group. To avoid high-energy 1,3-diaxial interactions, the tert-butyl group strongly prefers to occupy an equatorial position on the cyclohexane chair. In the cis isomer, this forces the hydroxyl group into an axial position in the most stable chair conformation.
Caption: Chair conformations of cis-2-tert-Butylcyclohexanol.
Spectroscopic Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum of cis-2-tert-Butylcyclohexanol provides key information about the arrangement of protons in the molecule.
Table 2: Predicted ¹H NMR Data for cis-2-tert-Butylcyclohexanol (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.8 | br s | 1H | CH-OH (axial) |
| ~1.8 | m | 1H | CH-tBu (axial) |
| 1.2 - 1.7 | m | 8H | Cyclohexane ring protons |
| 0.9 | s | 9H | -C(CH₃)₃ |
| Variable | br s | 1H | -OH |
Interpretation: The proton on the carbon bearing the hydroxyl group (CH-OH) is expected to appear as a broad singlet or a narrow multiplet around 3.8 ppm, characteristic of an axial proton with small coupling constants to its neighbors. The nine protons of the tert-butyl group will appear as a sharp singlet at approximately 0.9 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Data for cis-2-tert-Butylcyclohexanol (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~70 | C-OH |
| ~50 | C-tBu |
| ~32 | -C(CH₃)₃ |
| ~27 | -C(CH₃)₃ |
| 20 - 40 | Other cyclohexane carbons |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the presence of the hydroxyl functional group.
Table 4: Key IR Absorptions for cis-2-tert-Butylcyclohexanol
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~2850-2960 | Strong | C-H stretch (alkane) |
| ~1050 | Medium | C-O stretch |
Applications
cis-2-tert-Butylcyclohexanol is primarily used as a fragrance ingredient in various consumer products. Its specific stereochemistry contributes to its characteristic odor profile. In organic synthesis, it can serve as a chiral starting material or intermediate for the synthesis of more complex molecules.
Safety and Handling
Based on available data, cis-2-tert-Butylcyclohexanol is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, standard laboratory safety precautions should always be observed when handling this chemical. It is recommended to use personal protective equipment such as safety glasses, gloves, and a lab coat.
This guide provides a foundational understanding of cis-2-tert-Butylcyclohexanol for professionals in research and development. The provided data and protocols can serve as a starting point for further investigation and application of this versatile molecule.
